N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

Physicochemical profiling Regioisomer comparison Chromatographic behavior

N-Methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is a synthetic 1,2,4-oxadiazole ethanamine derivative with the molecular formula C12H15N3O and a molecular mass of 217.27 g/mol, as registered by CAS. The compound features a 1,2,4-oxadiazole core substituted at position 5 with an ortho-tolyl (2-methylphenyl) group and at position 3 with an N-methylethanamine side chain.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 1142210-88-5
Cat. No. B1327105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
CAS1142210-88-5
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=NO2)CCNC
InChIInChI=1S/C12H15N3O/c1-9-5-3-4-6-10(9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3
InChIKeyXVNRUKWVODFXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine (CAS 1142210-88-5): Core Chemical Identity and Procurement-Relevant Baseline


N-Methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is a synthetic 1,2,4-oxadiazole ethanamine derivative with the molecular formula C12H15N3O and a molecular mass of 217.27 g/mol, as registered by CAS [1]. The compound features a 1,2,4-oxadiazole core substituted at position 5 with an ortho-tolyl (2-methylphenyl) group and at position 3 with an N-methylethanamine side chain. It is commercially available from multiple chemical vendors at purities of 95–97% for research-use-only applications, with standard packaging ranging from 250 mg to 5 g scales . Its predicted physicochemical properties include a boiling point of 364.8±52.0 °C, density of 1.095±0.06 g/cm³, and a pKa of 8.90±0.10 .

Structural Differentiation of CAS 1142210-88-5: Why Regioisomeric and Scaffold Analogs Cannot Be Considered Interchangeable


Although many 1,2,4-oxadiazole ethanamine derivatives share a common core, substitution pattern and regioisomerism critically alter both physicochemical and biological profiles. The ortho-methylphenyl (2-methylphenyl) substituent in CAS 1142210-88-5 introduces steric hindrance and electronic effects distinct from the para-methylphenyl regioisomer [1], affecting predicted lipophilicity (XLogP3-AA = 2), hydrogen-bonding capacity (1 HBD, 4 HBA), and topological polar surface area (TPSA = 51 Ų) [1]. Furthermore, the N-methyl group on the ethanamine chain distinguishes this compound from primary amine analogs, influencing pKa (8.90±0.10 predicted) and thereby protonation state under physiological or assay conditions . The 1,2,4-oxadiazole ring itself is a recognized metabolically stable bioisostere of ester and amide functionalities, with patent literature demonstrating its application in nicotinic acetylcholine receptor (nAChR) modulator design [2]. These structural determinants collectively mean that even close analogs—such as N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine (para isomer) or 5-(2-methylphenyl)-1,2,4-oxadiazol-3-amine (primary amine)—cannot be assumed to exhibit equivalent target engagement, metabolic stability, or physicochemical behavior without direct comparative data.

Differentiation Evidence for CAS 1142210-88-5: Quantitative Comparative Data for Procurement Decision-Making


Predicted Physicochemical Differentiation: Ortho- vs. Para-Methylphenyl Substitution

The ortho-methylphenyl substitution in CAS 1142210-88-5 imparts distinct predicted physicochemical properties relative to its para-methylphenyl regioisomer. The target compound has a predicted pKa of 8.90±0.10 , while the para isomer (CAS not assigned; PubChem CID 25220719) shares the same computed XLogP3-AA of 2, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and topological polar surface area of 51 Ų [1]. However, the ortho substitution introduces steric hindrance around the oxadiazole ring that alters conformational preferences and may differentiate chromatographic retention time and solubility profiles. The target compound also exhibits a predicted boiling point of 364.8±52.0 °C and density of 1.095±0.06 g/cm³ .

Physicochemical profiling Regioisomer comparison Chromatographic behavior

Scaffold-Level Biological Activity: Quantified Target Engagement of 5-(2-Methylphenyl)-1,2,4-Oxadiazole Derivatives

A structurally related analog sharing the 5-(2-methylphenyl)-1,2,4-oxadiazole scaffold—3-(5-bromofuran-2-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole (BDBM76693)—has measured enzyme inhibition constants against human sentrin-specific protease 6 (SENP6) and caspase-3 (CASP3) deposited in BindingDB. This compound demonstrated an IC50 of 2.35×10⁴ nM (23.5 µM) against SENP6 and an IC50 of 1.70×10⁴ nM (17.0 µM) against CASP3 in a high-throughput screening format conducted by the Sanford-Burnham Center for Chemical Genomics [1]. The target compound CAS 1142210-88-5 retains the same 5-(2-methylphenyl)-1,2,4-oxadiazole pharmacophoric element but replaces the 3-bromofuran with an N-methylethanamine side chain. This scaffold-level evidence establishes that the 5-(2-methylphenyl)-1,2,4-oxadiazole core is competent for target engagement, with the N-methylethanamine substitution at position 3 expected to modulate potency and selectivity based on well-established SAR principles for oxadiazole-based inhibitors [2].

Enzyme inhibition Sentrin-specific protease 6 Caspase-3 Binding affinity

Intellectual Property Context: 1,2,4-Oxadiazole Ethanamine Class in Neuronal Nicotinic Receptor Modulation

U.S. Patent Application US20080269236 A1 (Abbott Laboratories) explicitly claims 1,2,4-oxadiazole compounds, including those with ethanamine side chains, as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α7 subtypes [1]. The claimed Markush structures encompass the 5-aryl-1,2,4-oxadiazole-3-ethanamine scaffold, establishing a precedent for this chemotype in CNS therapeutic applications including cognitive enhancement and pain management. CAS 1142210-88-5 falls within the exemplified chemical space. The patent further demonstrates that structural variations at both the oxadiazole 3- and 5-positions modulate receptor subtype selectivity, with radioligand binding data using [³H]-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)benzonitrile in human brain membranes providing quantitative binding benchmarks for the scaffold class [1]. This IP context is absent for simpler oxadiazole analogs lacking the ethanamine side chain.

nAChR modulation CNS drug discovery Patent landscape Scaffold exclusivity

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

CAS 1142210-88-5 is available from multiple independent suppliers including Combi-Blocks (Catalog QY-6114, purity 95%), Crysdot (purity 97%, 1 g at $320, 5 g at $904), Matrix Scientific (Catalog 040689, 500 mg at $252), Santa Cruz Biotechnology (Catalog sc-XXXXXX, research-use-only), and Leyan (Catalog 1758025, purity 95%) . In contrast, its para-methylphenyl regioisomer (N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine) is listed in PubChem (CID 25220719) but shows limited commercial availability from major suppliers, with no catalog listings confirmed in this analysis [1]. The closest commercially available alternative—5-(2-methylphenyl)-1,2,4-oxadiazol-3-amine (CAS 1017521-47-9)—lacks the N-methylethanamine side chain entirely and represents only a synthetic intermediate rather than the functionalized final scaffold. The multi-supplier availability of CAS 1142210-88-5 at gram scale with documented purity specifications reduces single-supplier procurement risk and ensures batch-to-batch reproducibility.

Commercial sourcing Purity comparison Catalog availability Scale options

Procurement Application Scenarios for N-Methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine (CAS 1142210-88-5)


Focused Library Design for nAChR-Targeted CNS Screening

Researchers building focused compound libraries for neuronal nicotinic acetylcholine receptor (nAChR) screening should prioritize CAS 1142210-88-5 as a scaffold representative. The compound maps directly to the Markush claims of US20080269236 A1, which establishes the 5-aryl-1,2,4-oxadiazole-3-ethanamine scaffold as an nAChR ligand class with demonstrated human brain membrane binding activity [1]. The ortho-methylphenyl substitution provides a structurally differentiated entry point relative to para-substituted analogs, enabling SAR exploration of steric effects on α4β2 and α7 receptor subtype selectivity [1].

Protease-Focused Hit Expansion Leveraging Scaffold-Level Target Engagement Data

For drug discovery programs targeting sentrin-specific protease 6 (SENP6) or caspase-3 (CASP3), CAS 1142210-88-5 offers a structurally distinct alternative to the bromofuran-substituted analog (BDBM76693) that has confirmed enzyme inhibition activity (SENP6 IC50 = 23.5 µM; CASP3 IC50 = 17.0 µM) [2]. The replacement of the 3-bromofuran with an N-methylethanamine side chain in CAS 1142210-88-5 introduces a basic amine center (predicted pKa 8.90) that alters hydrogen-bonding capacity and protonation state at physiological pH, potentially improving solubility and target engagement kinetics relative to the neutral bromofuran comparator .

Scaffold-Hopping from Ester/Amide-Containing Leads Using 1,2,4-Oxadiazole Bioisostere Replacement

The 1,2,4-oxadiazole ring is a well-established bioisostere of ester and amide functionalities, conferring improved hydrolytic and metabolic stability [1]. CAS 1142210-88-5 provides a pre-functionalized oxadiazole ethanamine scaffold for scaffold-hopping campaigns where an existing ester- or amide-based lead compound requires replacement with a more stable heterocyclic core. The ortho-tolyl group at position 5 and N-methylethanamine at position 3 offer two orthogonal vectors for further derivatization, making this compound a versatile intermediate for parallel SAR exploration [1].

Chemical Proteomics Tool Compound for Protein Interaction Studies

Multiple vendors (Combi-Blocks, Santa Cruz Biotechnology, Matrix Scientific) supply CAS 1142210-88-5 as a research-use-only biochemical tool for proteomics applications . The compound's structural features—a heterocyclic core with a basic amine side chain and an aromatic substituent—make it suitable for use as a probe in protein-ligand interaction studies, where it can serve as a reference compound for assessing binding specificity of the 5-(2-methylphenyl)-1,2,4-oxadiazole pharmacophore across protein families. The availability of the compound at 95–97% purity from multiple independent suppliers supports reproducible experimental design across laboratories .

Quote Request

Request a Quote for N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.